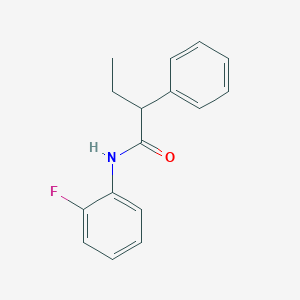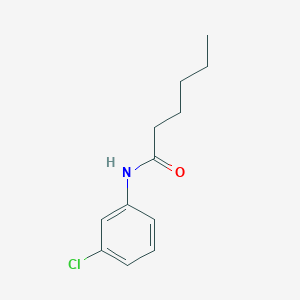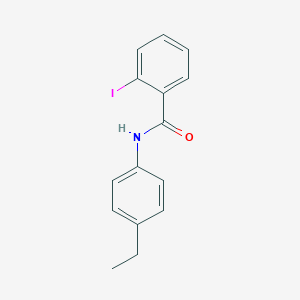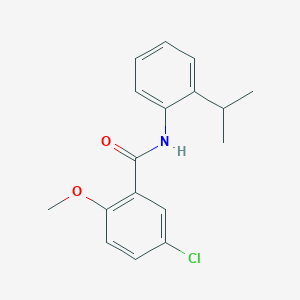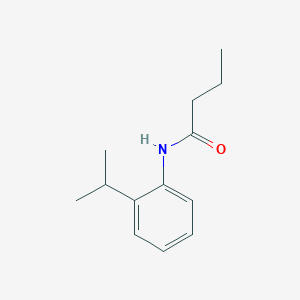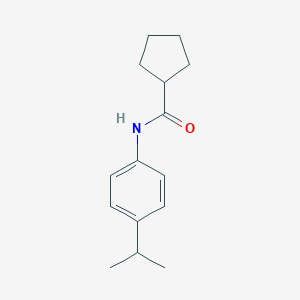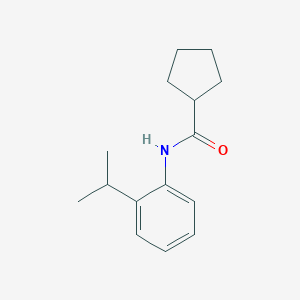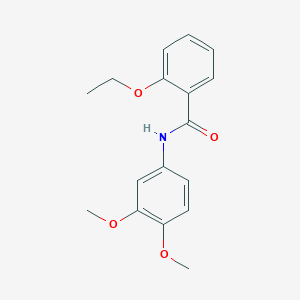
N-(4-butylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)methanesulfonamide, commonly known as NBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NBMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of NBMS involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NBMS reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
NBMS has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. NBMS has also been shown to reduce the production of reactive oxygen species and to enhance antioxidant defenses.
実験室実験の利点と制限
NBMS has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties have been well characterized. NBMS has also been extensively studied for its pharmacological properties, making it a well-established tool for investigating the role of COX enzymes in various physiological processes.
However, there are also limitations to the use of NBMS in lab experiments. It exhibits relatively low potency compared to other COX inhibitors, and its effects may be influenced by factors such as the route of administration and the dose used. Additionally, NBMS may exhibit off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on NBMS. One area of interest is the development of more potent and selective COX inhibitors based on the chemical structure of NBMS. Another area of interest is the investigation of the potential use of NBMS in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of NBMS and to identify potential off-target effects.
Conclusion
In conclusion, NBMS is a sulfonamide derivative that has potential applications in the field of medicine. It has been synthesized through various methods, and its mechanism of action has been extensively studied. NBMS exhibits anti-inflammatory, analgesic, and antipyretic effects and has been investigated for its potential use in the treatment of various inflammatory diseases. While NBMS has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully elucidate its pharmacological properties.
合成法
NBMS can be synthesized through various methods, including the reaction of 4-butylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylphenol with methanesulfonic acid in the presence of a dehydrating agent such as thionyl chloride. The yield of NBMS obtained through these methods varies depending on the reaction conditions.
科学的研究の応用
NBMS has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. NBMS has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
N-(4-butylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-10-6-8-11(9-7-10)12-15(2,13)14/h6-9,12H,3-5H2,1-2H3 |
InChIキー |
SVJZRKCJFGDRRG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C |
正規SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





